Product packaging for 5-Bromo-2-chloroquinazoline(Cat. No.:CAS No. 134517-33-2)

5-Bromo-2-chloroquinazoline

Cat. No.: B597499
CAS No.: 134517-33-2
M. Wt: 243.488
InChI Key: XJDPGQHSQGMWEV-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Scaffold in Chemical Sciences and Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is of immense interest in both chemical and medicinal sciences. rsc.orgmdpi.com This structural motif is present in over 200 naturally occurring alkaloids and is a privileged core in a multitude of synthetic compounds with a broad spectrum of pharmacological activities. rsc.org The therapeutic potential of quinazoline derivatives is extensive, with compounds exhibiting anticancer, anti-inflammatory, antibacterial, antihypertensive, antiviral, and antifungal properties. rsc.orgrsc.org

The significance of the quinazoline scaffold is underscored by the number of FDA-approved drugs that feature this core structure. scielo.br For instance, Gefitinib and Erlotinib are well-known kinase inhibitors used in cancer therapy that are built upon a 4-anilinoquinazoline (B1210976) framework. scielo.br The success of these and other quinazoline-based drugs has fueled ongoing research into the synthesis and biological evaluation of novel derivatives, making it one of the most studied moieties in medicinal chemistry. mdpi.com The ease of its synthesis and the possibility of structural modifications at various positions allow for the fine-tuning of its biological and physicochemical properties. mdpi.com

Overview of Halogenation Strategies in Heterocyclic Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. acs.org Halogenated heterocyclic compounds are crucial intermediates, as the halogen atoms can serve as versatile handles for further functionalization through various cross-coupling reactions and nucleophilic substitutions. mdpi.com

Several strategies are employed for the halogenation of heterocyclic systems like quinazoline. Electrophilic halogenation is a common method, often utilizing reagents such as molecular halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid or in an acidic medium. acs.org N-halosuccinimides (NCS, NBS, NIS) are also widely used as they offer milder reaction conditions and improved selectivity. acs.org

More contemporary approaches include directed C-H functionalization, which allows for the regioselective introduction of halogens at specific positions that might be difficult to access through classical methods. These reactions often employ transition metal catalysts that coordinate to a directing group on the substrate, guiding the halogenating agent to a specific C-H bond.

Position-Specific Halogenation and its Influence on Reactivity and Biological Activity

The position of halogen atoms on the quinazoline ring profoundly impacts the compound's reactivity and biological profile. The electronic properties of the quinazoline nucleus, with its two nitrogen atoms, create distinct reactivity patterns at different positions. mdpi.com

The pyrimidine part of the quinazoline ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. chim.it Within the pyrimidine ring, the C4-position is particularly activated towards nucleophilic substitution due to the α-nitrogen effect. mdpi.commdpi.com This makes 4-chloroquinazolines valuable precursors for the synthesis of 4-aminoquinazolines, a key class of kinase inhibitors. scielo.br

In di- or poly-halogenated quinazolines, the relative reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) often dictates the selectivity of sequential cross-coupling reactions. mdpi.commdpi.com However, positional effects can sometimes override this intrinsic reactivity. For example, a chlorine atom at the activated C4 position can be more reactive than a bromine atom at other positions on the benzene ring. mdpi.com

The position and nature of the halogen substituent also directly influence biological activity. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a halogen at the C6 or C7 position of the quinazoline ring has been shown to be favorable for anticancer activity in certain classes of compounds. tandfonline.com

Contextualization of 5-Bromo-2-chloroquinazoline within the Halogenated Quinazoline Class

This compound is a specific di-halogenated quinazoline that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom on the benzene ring at position 5 and a chlorine atom on the pyrimidine ring at position 2, offers two distinct points for chemical modification.

The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. The bromine atom at the 5-position is a handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This differential reactivity allows for the stepwise and selective construction of more complex, polysubstituted quinazoline derivatives.

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. acs.org By leveraging the distinct reactivity of the chloro and bromo substituents, medicinal chemists can systematically build and diversify libraries of quinazoline-based compounds to explore structure-activity relationships and develop new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B597499 5-Bromo-2-chloroquinazoline CAS No. 134517-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPGQHSQGMWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743431
Record name 5-Bromo-2-chloroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134517-33-2
Record name 5-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloroquinazoline
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Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloroquinazoline

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific, published crystal structure for 5-Bromo-2-chloroquinazoline was not identified in a review of current literature, the analysis of closely related halogenated quinazoline (B50416) derivatives allows for a well-grounded prediction of its expected structural characteristics. researchgate.netrsc.org For molecules in this class, the quinazoline core is expected to be largely planar. The solid-state conformation would be significantly influenced by the electronic and steric effects of the bromo and chloro substituents.

Intermolecular interactions are critical in defining the crystal lattice. In halogenated organic compounds, interactions such as halogen bonding (e.g., Br···N, Cl···N) and π-π stacking between the aromatic rings are anticipated to be dominant forces. rsc.org These non-covalent interactions play a crucial role in the stability and physical properties of the solid material. An XRD analysis of this compound would precisely map these interactions, revealing the distances and angles that define the crystal packing arrangement. This data is invaluable for understanding polymorphism and for computational modeling studies.

Table 1: Expected Parameters from a Hypothetical X-ray Diffraction Analysis of this compound This table is illustrative and outlines the type of data that would be obtained from an actual XRD experiment.

ParameterDescriptionExpected Significance
Crystal SystemThe symmetry system of the unit cell (e.g., monoclinic, orthorhombic).Defines the basic symmetry of the crystal.
Space GroupDescribes the symmetry operations of the unit cell.Provides detailed insight into the crystal's internal symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell edges.Defines the size and shape of the repeating crystal unit.
Bond Lengths (e.g., C-Br, C-Cl)The distances between bonded atoms.Confirms the covalent structure and substituent placement.
Bond AnglesThe angles between adjacent bonds.Determines the local geometry and planarity of the ring system.
Torsion AnglesDefines the conformation around rotatable bonds.Reveals the planarity or puckering of the molecular structure.
Intermolecular ContactsDistances of non-covalent interactions (e.g., π-π stacking, halogen bonds).Explains the forces stabilizing the crystal lattice.

Advanced Analytical Chromatography for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of synthesized compounds and for separating them from structural isomers and impurities. nih.gov For a compound like this compound, a robust reverse-phase HPLC method is the standard approach for quality control.

A typical analysis would be performed on an LC-MS system, which couples the separation power of HPLC with the sensitive and specific detection capability of a mass spectrometer. nih.gov The separation is generally achieved on a C18 stationary phase, where elution is driven by a gradient of an organic solvent (like acetonitrile) and an aqueous mobile phase, often containing an additive such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency.

The UV detector in an HPLC system provides quantitative data based on the compound's absorbance, while the mass spectrometer provides definitive identification. The mass spectrometer identifies the compound by its specific mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) atoms. google.com This isotopic signature is a powerful confirmation of the compound's identity.

Furthermore, LC-MS is crucial for distinguishing this compound from its potential isomers (e.g., 7-Bromo-2-chloroquinazoline). While isomers have the same molecular weight, they often exhibit slightly different polarities, leading to different retention times on the HPLC column. Even in cases of co-elution, tandem mass spectrometry (MS/MS) can differentiate isomers by their unique fragmentation patterns.

Table 2: Representative LC-MS Method for the Analysis of this compound This table outlines a typical, effective method based on standard practices for similar analytes.

ParameterConditionPurpose
InstrumentationHigh-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).Separation and mass-based detection.
ColumnReverse Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).Separation based on hydrophobicity.
Mobile Phase A0.1% Formic Acid in Water.Aqueous component of the mobile phase.
Mobile Phase B0.1% Formic Acid in Acetonitrile.Organic component for elution.
Gradient5% to 95% B over 15 minutes.To elute compounds with a wide range of polarities.
Flow Rate1.0 mL/min.Ensures optimal separation and peak shape.
Column Temperature40 °C.Improves reproducibility and efficiency.
Detection 1 (UV)Diode Array Detector (DAD) at ~254 nm.Quantitative analysis based on UV absorbance.
Detection 2 (MS)Electrospray Ionization (ESI), Positive Mode.Provides molecular weight and structural information.

Computational and Theoretical Investigations of 5 Bromo 2 Chloroquinazoline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide profound insights into the intrinsic properties of 5-Bromo-2-chloroquinazoline at the atomic and electronic levels. These computational methods are instrumental in understanding the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a key tool for predicting the molecular geometry and electronic properties of compounds like this compound.

DFT calculations, for instance at the B3LYP/6-311G(d) level, can be employed to determine the bond dissociation energies. mdpi.com For related multi-halogenated quinazolines, DFT has been used to rationalize the observed selectivity in cross-coupling reactions by comparing the bond dissociation energies of different carbon-halogen bonds. mdpi.comresearchgate.net For example, in a chloro-iodo derivative, the Csp²-I bond was found to be weaker (66.45 kcal/mol) than the C(4)-Cl bond (83.14 kcal/mol), explaining the preferential reaction at the iodine-substituted position. mdpi.com This type of analysis is crucial for predicting the reactivity of this compound in synthetic applications.

Furthermore, DFT calculations are used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. mdpi.combeilstein-journals.org These optimized geometries are the foundation for further computational studies, including the analysis of molecular orbitals and electrostatic potential. mdpi.com The electronic structure, including the distribution of electron density, can also be elucidated, offering insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. beilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. researchgate.net

For quinazoline (B50416) derivatives, FMO analysis helps to understand their electronic transitions and reactivity patterns. mdpi.com The energies of the HOMO and LUMO can be calculated using DFT, and their graphical representations show the distribution of these orbitals across the molecule. researchgate.net This information is invaluable for predicting how this compound will interact with other reagents. Factors such as conjugation and the presence of electronegative atoms can influence the HOMO-LUMO gap. numberanalytics.com

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The MESP map displays different colors to represent varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For quinazoline derivatives, MESP analysis can highlight the reactive sites. For example, in a related ferrocenyl-substituted quinazolinone, the most negative electrostatic potential was located on the NH group of the quinazolinone, while the most positive potential was at the C=O moiety. researchgate.net In the context of this compound, MESP mapping would likely show negative potential around the nitrogen atoms of the quinazoline ring, making them potential sites for protonation or coordination to metal ions. The carbon atom attached to the chlorine and bromine atoms would be expected to have a positive potential, indicating their susceptibility to nucleophilic substitution.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between the static picture from quantum mechanical calculations and the dynamic reality of biological systems.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), typically a protein. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For quinazoline derivatives, which are known to target various enzymes and receptors, molecular docking is a crucial tool. tandfonline.commdpi.com Studies on related compounds have shown that they can bind to the active sites of targets like epidermal growth factor receptor (EGFR). tandfonline.commdpi.commdpi.com The docking process involves generating a multitude of possible binding poses and scoring them based on their binding affinity, which is often expressed as a negative value (e.g., in kcal/mol), with more negative values indicating stronger binding. nih.gov

In a typical docking study involving a quinazoline derivative, the compound would be docked into the ATP-binding site of a kinase like EGFR. mdpi.commdpi.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. tandfonline.com For instance, hydrogen bonds might form between the nitrogen atoms of the quinazoline ring and specific residues in the active site. tandfonline.com These insights are vital for designing more potent and selective inhibitors.

Compound/LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 24EGFR-8.7910 crucial amino acid residues tandfonline.com
Lapatinib (redocked)EGFR-10.47Not specified tandfonline.com
Compound 35EGFRNot specifiedLys728, Ala743, Lys745 tandfonline.com
Compound 4VEGFR-2-9.39Not specified researchgate.net
VandetanibVEGFR-2-8.31Not specified researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules and their complexes. frontiersin.org

MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. mdpi.com A simulation is typically run for a period of nanoseconds to microseconds, and the trajectory of the system is analyzed. frontiersin.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability and flexibility of the complex. nih.govmdpi.com

SystemSimulation TimeKey FindingsReference
Apo SARS-CoV-2 Mpro1 µsHigher fluctuations compared to holo form, with RMSD reaching ~0.8 nm. frontiersin.org
Holo SARS-CoV-2 Mpro (with N3 inhibitor)1 µsMore stable conformation compared to the apo form. frontiersin.org
SaFtsZ-GTP/GDP200 nsStable RMSD values of 1.5 ± 0.1 Å and 1.6 ± 0.1 Å, respectively, after 50 ns. nih.gov
BsFtsZ-GTP/GDP200 nsStable RMSD values of 1.2 ± 0.1 Å and 1.3 ± 0.1 Å, respectively, after 50 ns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the quinazoline scaffold, including derivatives like this compound, QSAR is extensively used to predict and optimize activity against various therapeutic targets, such as the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. frontiersin.orgplos.orgatlantis-press.comtandfonline.com

The fundamental principle of QSAR is to develop a reliable model from a "training set" of compounds with known activities. This model can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.comdergipark.org.tr Various QSAR approaches, including 2D-QSAR and 3D-QSAR, are employed. 2D-QSAR models utilize descriptors calculated from the 2D structure, such as physicochemical properties (e.g., LogP), topological indices, and electronic parameters. acs.orgorientjchem.org For instance, a 2D-QSAR analysis on a series of 31 quinazoline derivatives as EGFR inhibitors resulted in a robust predictive model (R² = 0.745, R²_test = 0.941). acs.org This model successfully guided the design of new analogs with enhanced inhibitory activity against lung cancer cells. acs.org

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in three-dimensional space. nih.govnih.govrsc.org These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity, offering direct insights for structural modification. tandfonline.com For example, a 3D-QSAR study on quinazolinone derivatives identified that introducing a 2-fluorobenzoyl group could significantly enhance antitumor activity. rsc.org Similarly, another study on 4-thioquinazoline derivatives used a CoMFA model to successfully predict antiviral activity against Tobacco Mosaic Virus (TMV), achieving high predictive accuracy (q² = 0.674, r² = 0.993). nih.gov

The development of a predictive QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model generation and a test set for external validation. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors quantifying various aspects of the chemical structure are calculated using specialized software. plos.orgorientjchem.org

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors to the biological activity. plos.orgorientjchem.org

Model Validation: The model's robustness and predictive power are rigorously assessed through internal (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., R²_pred). tandfonline.comacs.org

For quinazoline derivatives, QSAR studies have consistently highlighted the importance of specific structural features for activity. For instance, in the context of EGFR inhibition, modifications at the C-6 and N-3 positions of the quinazoline ring with electronegative substituents have been shown to foster optimal interactions within the ATP-binding site, enhancing inhibitory potency. acs.org

Table 1: Representative Statistical Parameters for QSAR Models of Quinazoline Derivatives

QSAR Model TypeTargetR² (Training Set)Q² (Cross-Validation)R²_pred (Test Set)Reference
2D-QSAR (MLR)EGFR (Lung Cancer)0.7450.6690.941 acs.org
3D-QSAR (CoMFA)EGFR0.8550.570Not Reported nih.gov
3D-QSAR (CoMSIA)EGFR0.8950.599Not Reported nih.gov
3D-QSAR (CoMFA)Antiviral (TMV)0.9930.674Not Reported nih.gov
3D-QSAR (CoMFA)EGFR0.8440.6810.870 tandfonline.com

In Silico Pharmacokinetic and Drug-Likeness Predictions

Theoretical Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as assessing its biological activity. Poor pharmacokinetic profiles are a major cause of late-stage drug development failure. In silico ADME prediction tools provide a rapid and cost-effective method to evaluate the drug-likeness of compounds like this compound and its analogs before committing to costly synthesis and experimental testing. dergipark.org.trresearchtrend.netnih.gov

These computational models predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. Key among these are assessments based on established rules like Lipinski's Rule of Five. scirp.orgresearchgate.net This rule suggests that for a compound to have good oral bioavailability, it should generally adhere to the following criteria: a molecular weight (MW) under 500 g/mol , a LogP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors (NHD), and fewer than 10 hydrogen bond acceptors (NHA). scirp.org

For various series of quinazoline derivatives, in silico ADME studies have been widely reported. dergipark.org.trnih.gov For example, a study on novel quinazolinone derivatives as potential aldose reductase inhibitors showed that all 21 synthesized compounds had favorable ADME profiles. Another investigation into 2,4-diaminoquinazoline analogs found them to possess suitable predicted ADMET properties, marking them as good candidates for further development. nih.gov

Commonly predicted ADME parameters for quinazoline derivatives include:

Absorption: Predictions often focus on human intestinal absorption (HIA) and permeability through models like the Caco-2 cell line. High HIA is a desirable trait for orally administered drugs. researchtrend.netnih.gov

Distribution: This includes predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Whether a compound should cross the BBB depends on its intended target. nih.gov

Metabolism: Cytochrome P450 (CYP) enzyme inhibition is a key prediction. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) can lead to adverse drug-drug interactions.

Excretion: Properties related to clearance and bioavailability are assessed.

Table 2: Representative Predicted ADME Properties for a Quinazoline Derivative

Property CategoryParameterPredicted Value/ClassificationReference
Physicochemical PropertiesLipinski's Rule of FiveMolecular Weight (MW)< 500 g/mol scirp.orgresearchgate.net
LogP (Lipophilicity)< 5 scirp.orgresearchgate.net
Hydrogen Bond Donors (NHD)< 5 scirp.orgresearchgate.net
Hydrogen Bond Acceptors (NHA)< 10 scirp.orgresearchgate.net
AbsorptionHuman Intestinal Absorption (HIA)High researchtrend.net
Caco-2 PermeabilityHigh researchtrend.net
DistributionBlood-Brain Barrier (BBB) PermeationLow / Non-permeable researchtrend.net
Plasma Protein Binding (PPB)High
MetabolismCYP450 InhibitionCYP2D6 InhibitorNo
CYP3A4 InhibitorYes/No (Varies)
ToxicityAMES MutagenicityNon-mutagenic nih.gov

Role As a Synthetic Intermediate in Complex Molecule Construction

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The palladium-catalyzed cross-coupling reaction is a powerful tool for the functionalization of halogenated heterocycles. mdpi.com In the case of 5-Bromo-2-chloroquinazoline, the two halogen atoms—bromine at C5 and chlorine at C2—offer opportunities for selective coupling. The general order of reactivity for aryl halides in these reactions is C-I > C-Br >> C-Cl, which suggests that the C5-Br bond would typically be more reactive than the C2-Cl bond. mdpi.comresearchgate.net However, the electronic environment of the quinazoline (B50416) ring system can significantly influence this reactivity. The C2 position is electronically activated by the adjacent nitrogen atoms, which can enhance the rate of oxidative addition of the palladium catalyst, sometimes overriding the intrinsic bond strength differences between C-Br and C-Cl bonds. rsc.orgbaranlab.org

The Suzuki-Miyaura reaction, a palladium-catalyzed coupling between an organoboron compound and an organic halide, is a premier method for forming C-C bonds and synthesizing biaryl compounds. news-medical.netwikipedia.org When applied to dihalogenated heterocycles, the selectivity is dictated by the relative reactivity of the halogenated sites. For instance, studies on the related 6-bromo-2-chloro-8-fluoroquinazoline (B1397423) have shown that Suzuki-Miyaura coupling occurs preferentially at the C2-Cl position over the C6-Br position. rsc.org This enhanced reactivity at C2 is attributed to the high intrinsic electrophilicity of that position, which is sufficient to overcome the usual reactivity trend of Ar-Br > Ar-Cl. rsc.org A similar outcome can be anticipated for this compound, allowing for selective arylation at the C2 position while preserving the C5-bromo group for subsequent transformations.

Table 1: Representative Suzuki-Miyaura Reaction of this compound

Reactant 1Reactant 2Catalyst/BaseProductPosition of Arylation
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃5-Bromo-2-phenylquinazolineC2
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃5-Bromo-2-(4-methoxyphenyl)quinazolineC2

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comlibretexts.org This reaction is fundamental for introducing alkynyl moieties into heterocyclic scaffolds. mdpi.comresearchgate.net The regioselectivity of the Sonogashira coupling on polyhalogenated substrates generally follows the order of halide reactivity: I > Br > Cl. libretexts.org This trend suggests that for this compound, the reaction would preferentially occur at the C5-Br position. This selectivity allows for the introduction of an alkyne group on the benzene (B151609) ring portion of the molecule, leaving the C2-chloro atom available for other reactions, such as nucleophilic substitution.

Table 2: Predicted Sonogashira Cross-Coupling of this compound

Reactant 1Reactant 2Catalyst SystemProductPosition of Alkynylation
This compoundPhenylacetylenePd(PPh₃)₄ / CuI / Et₃N2-Chloro-5-(phenylethynyl)quinazolineC5
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N2-Chloro-5-((trimethylsilyl)ethynyl)quinazolineC5

The Stille reaction involves the palladium-catalyzed coupling of an organostannane reagent with an organic halide or triflate. numberanalytics.comwikipedia.org It is known for its tolerance of a wide variety of functional groups. mdpi.comwiley-vch.de In competitive systems, the reaction generally favors the more reactive halide. Research on the related 6-bromo-2,4-dichloroquinazoline (B10380) has demonstrated that reactions can be competitive. mdpi.com However, based on the standard reactivity hierarchy (C-Br > C-Cl), it is expected that the Stille coupling on this compound would proceed with high selectivity at the C5-bromo position. This allows for the attachment of various organic groups, including alkyl, alkenyl, and aryl moieties, to the carbocyclic ring of the quinazoline system.

Table 3: Anticipated Stille Cross-Coupling of this compound

Reactant 1Reactant 2CatalystProductPosition of Coupling
This compoundTributyl(vinyl)stannanePd(PPh₃)₄2-Chloro-5-vinylquinazolineC5
This compoundTributyl(2-thienyl)stannanePd(PPh₃)₄2-Chloro-5-(thiophen-2-yl)quinazolineC5

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is noted for the high reactivity and functional group compatibility of organozinc reagents. mdpi.comresearchgate.net The cross-coupling of various heteroaryl halides, including 4-chloroquinazoline, with organozinc reagents has been shown to be effective. acs.org For this compound, the difference in reactivity between the C-Br and C-Cl bonds would again be the determining factor for selectivity. The oxidative addition of the palladium catalyst is expected to occur preferentially at the more labile C5-Br bond, enabling selective functionalization at this position.

Table 4: Representative Negishi Cross-Coupling of this compound

Reactant 1Reactant 2CatalystProductPosition of Coupling
This compoundPhenylzinc chloridePd(PPh₃)₄5-Aryl-2-chloroquinazolineC5
This compoundIsopropylzinc bromidePd-CPhos catalyst2-Chloro-5-isopropylquinazolineC5

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This transformation has become a vital tool in medicinal chemistry for the synthesis of aryl amines. acs.org The reaction is broadly applicable to halogenated quinazolines for the introduction of a wide range of nitrogen-based nucleophiles. mdpi.comresearchgate.net In the context of this compound, the selectivity follows the same principles as other palladium-catalyzed couplings, with the C5-Br bond being the more reactive site for oxidative addition. This allows for the selective formation of a C-N bond at the C5 position, yielding 5-amino-2-chloroquinazoline derivatives, which can serve as intermediates for further synthetic elaborations.

Table 5: Selective Buchwald-Hartwig Amination of this compound

Reactant 1Reactant 2Catalyst/Ligand/BaseProductPosition of Amination
This compoundMorpholinePd₂(dba)₃ / XPhos / NaOtBu4-(2-Chloroquinazolin-5-yl)morpholineC5
This compoundAniline (B41778)Pd(OAc)₂ / BINAP / Cs₂CO₃N-Phenyl-2-chloroquinazolin-5-amineC5

Negishi Cross-Coupling

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems. chim.it The reactivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex, and the typical leaving group order is F > Cl ≈ Br > I, which differs from that of metal-catalyzed cross-coupling reactions. researchgate.net

In the quinazoline ring system, the C2 and C4 positions are highly electron-deficient due to the strong electron-withdrawing effect of the two pyrimidine (B1678525) nitrogen atoms. This makes chloro-substituents at these positions exceptionally susceptible to displacement by nucleophiles. researchgate.netchim.it In contrast, the C5 position is part of the fused benzene ring and is not significantly activated towards nucleophilic attack.

Consequently, for this compound, SNAr reactions occur with high regioselectivity at the C2 position. Nucleophiles such as amines, alkoxides, and thiolates will readily displace the chloride ion at C2, leaving the bromide at C5 untouched. mdpi.comfrontiersin.org This orthogonal reactivity is synthetically valuable, as it allows for the initial introduction of a variety of substituents at the C2 position via SNAr, followed by a subsequent metal-catalyzed cross-coupling reaction at the C5-bromo position.

Table 6: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

ReactantNucleophileConditionsProduct
This compoundBenzylamine (B48309)i-PrOH, refluxN-Benzyl-5-bromoquinazolin-2-amine
This compoundSodium methoxideMethanol, rt5-Bromo-2-methoxyquinazoline
This compoundHydrazineEthanol, reflux5-Bromo-2-hydrazinylquinazoline
This compoundPiperidineDMF, 80 °C5-Bromo-2-(piperidin-1-yl)quinazoline

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

The quinazoline nucleus, particularly when appropriately substituted, can participate in cycloaddition reactions to form fused heterocyclic systems. A key strategy involves the conversion of a haloquinazoline into an azidoquinazoline, which then acts as a 1,3-dipole in cycloaddition reactions.

For a compound like this compound, the more reactive C2-chloro atom can be displaced by an azide (B81097) nucleophile, such as sodium azide, to form 5-bromo-2-azidoquinazoline. This azido (B1232118) derivative can exist in equilibrium with its fused tetrazole tautomer, 5-bromotetrazolo[1,5-a]quinazoline. researchgate.net This azide-tetrazole tautomerism is a crucial feature, as the azido form is a reactive 1,3-dipole. researchgate.netchim.it

The resulting 5-bromo-2-azidoquinazoline can then undergo [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles like alkynes or alkenes. doi.orgwikipedia.org For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazole-substituted quinazolines. doi.org This reaction would involve treating 5-bromo-2-azidoquinazoline with a terminal alkyne in the presence of a copper(I) catalyst to yield a 5-bromo-2-(1,2,3-triazol-1-yl)quinazoline derivative. Such reactions are highly valued for their high yields, mild conditions, and tolerance of a wide range of functional groups. doi.org

Furthermore, zwitterionic intermediates generated from quinazolines can also engage in 1,3-dipolar cycloadditions. For example, related quinazolinone systems have been shown to form zwitterions that react with dipolarophiles like N-arylmaleimides to create complex, annelated pyrrolo- and pyridazinoquinazoline derivatives. nih.gov This highlights the versatility of the quinazoline core in constructing diverse five-membered heterocyclic rings. wikipedia.orglibretexts.org

Strategic Utility in the Synthesis of Polysubstituted Quinazolines

The primary strategic value of this compound lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization through metal-catalyzed cross-coupling reactions. researchgate.net This allows for the controlled introduction of various substituents at specific positions on the quinazoline core, a critical process for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.netmdpi.com

The reactivity of halogens on the quinazoline ring in palladium-catalyzed cross-coupling reactions generally follows a specific order. Theoretical calculations and experimental results for similar dihaloquinazolines have shown that a C4-chloro bond is typically more reactive than a C-bromo bond, which is, in turn, more reactive than a C2-chloro bond. mdpi.com This hierarchy allows for a programmed approach to synthesis.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the haloquinazoline with an organoboron reagent (e.g., arylboronic acids) to form C-C bonds. It is widely used to introduce aryl or heteroaryl groups. mdpi.comresearchgate.net For instance, the C5-bromo position could be selectively coupled with an arylboronic acid, leaving the C2-chloro group intact for subsequent modification.

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the haloquinazoline with a terminal alkyne, typically using palladium and copper co-catalysis. mdpi.commdpi.com This method has been used to prepare alkynylated quinazolines, which are valuable precursors for further transformations or as bioactive molecules themselves.

Stille Coupling: Involving the reaction between the haloquinazoline and an organostannane reagent, this method is another effective way to form C-C bonds and synthesize polysubstituted quinazolines. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling the haloquinazoline with amines. This is a key step in the synthesis of many biologically active 4-anilinoquinazolines. beilstein-journals.org

By carefully selecting the coupling partners and reaction conditions (catalyst, ligand, temperature), a chemist can functionalize one position before the other. For example, a Suzuki or Sonogashira reaction might first be performed at the more reactive C5-bromo position. The resulting 5-substituted-2-chloroquinazoline can then undergo a second, different coupling reaction (e.g., Buchwald-Hartwig amination or another Suzuki coupling) at the C2-chloro position to generate a di-substituted quinazoline with high precision. This stepwise approach is fundamental to the synthesis of complex, poly-functionalized quinazoline derivatives. chim.it

Derivatization for Enhanced Bioactivity or Specific Applications

The this compound scaffold is a launchpad for the synthesis of derivatives with tailored biological activities. The strategic introduction of different functional groups at the C2 and C5 positions can significantly influence the compound's interaction with biological targets, leading to enhanced potency or specific therapeutic applications. scielo.brscielo.br

Anticancer Agents: Many quinazoline derivatives are known to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. mdpi.comnih.gov The this compound core can be elaborated to produce such inhibitors. For example, a common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the C2-chloro group with various amines, followed by further functionalization at the C5-bromo position via cross-coupling. rroij.com The presence of a bromine atom at position 5 (or the analogous position 6 in other naming conventions) has been linked to increased antiproliferative activity in some series of 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org

A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized from the corresponding 4-chloro derivative. One compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, showed potent and selective EGFR inhibition and anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

Adenosine (B11128) Receptor Antagonists: Quinazoline derivatives have been identified as potent antagonists of the adenosine A2A receptor, a target for treating neurodegenerative conditions. mdpi.com Research has shown that substitution patterns on the quinazoline ring are critical for affinity and potency. A previously identified potent antagonist was 6-bromo-4-(furan-2-yl)quinazoline-2-amine. mdpi.com Starting with this compound, chemists can synthesize libraries of related compounds by first reacting the C2-chloro position to install an amine and then using the C5-bromo position to introduce various aryl or heteroaryl groups via Suzuki coupling to explore and optimize A2A receptor affinity. mdpi.com

Antibacterial Agents: The emergence of antibiotic resistance has driven the search for new antibacterial agents. rroij.com Quinazoline scaffolds have been functionalized to create compounds with significant antibacterial properties. In one study, 6-bromoquinazolin-4(3H)-one was converted to a 4-chloro intermediate, which was then aminated and subjected to a Suzuki-Miyaura cross-coupling reaction to produce a series of 6-substituted-4-aminoquinazolines. These final compounds displayed broad-spectrum antibacterial activity with low MIC values against pathogenic bacteria.

The following table summarizes examples of derivatization strategies and the resulting biological activities.

Starting Scaffold PositionReaction TypeIntroduced SubstituentTarget Application / BioactivityReference
C2-ChloroBuchwald-Hartwig Amination / SNArAmines / AnilinesAnticancer (Kinase Inhibitors) beilstein-journals.orgmdpi.com
C5-BromoSuzuki-Miyaura CouplingAryl / Heteroaryl groupsAdenosine A2A Receptor Antagonists mdpi.com
C5-BromoSuzuki-Miyaura CouplingArylboronic acidsAntibacterial Agents
C2-ChloroNucleophilic Substitution (NaN3)Azide group (-N3)Intermediate for Triazole Synthesis (Click Chemistry) researchgate.net

Mechanistic Insights and Biological Evaluation of Quinazoline Derivatives Relevance to 5 Bromo 2 Chloroquinazoline

General Pharmacological Activities of Quinazoline (B50416) Derivatives

Quinazoline, a heterocyclic compound formed by the fusion of a pyrimidine (B1678525) ring and a benzene (B151609) ring, is a prominent scaffold in medicinal chemistry. biomedres.usscispace.com Derivatives of quinazoline are recognized for their wide array of biological and therapeutic activities. wisdomlib.orgrsc.org These compounds have demonstrated significant potential in the treatment of various diseases, which is attributed to their versatile molecular structure that allows for numerous substitutions and modifications. wisdomlib.orgrsc.org The broad pharmacological profile of quinazoline derivatives includes anti-cancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, antimalarial, and antihypertensive effects. rsc.orgekb.egnih.gov The ability of the quinazoline core to serve as a "privileged structure" allows it to interact with a diverse range of biological targets, making it a focal point in drug discovery and development. nih.gov The therapeutic potential of these derivatives is often enhanced through molecular hybridization, combining the quinazoline pharmacophore with other biologically active moieties to create compounds with improved potency and multi-faceted activity. rsc.org

Anti-cancer Activity and Mechanisms of Action

Quinazoline derivatives are a well-established class of anti-cancer agents, with several compounds clinically approved for cancer treatment. ekb.egnih.gov Their anti-tumor activity is exerted through various mechanisms, primarily by inhibiting key enzymes and proteins involved in the growth and proliferation of cancer cells. mdpi.commdpi.com The versatility of the quinazoline scaffold allows for structural modifications that can target specific molecular pathways implicated in oncogenesis. biomedres.us Many quinazoline-based anti-cancer drugs function as protein kinase inhibitors, interfering with signal transduction pathways that regulate cell division, survival, and metastasis. mdpi.comemanresearch.org Key mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase (PARP), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization. nih.govemanresearch.orgmdpi.comfrontiersin.org

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. ekb.egnih.gov Its overexpression or mutation is linked to the development of numerous cancers, making it a prime target for anti-cancer therapies. mdpi.comnih.gov Quinazoline derivatives, particularly the 4-anilinoquinazoline (B1210976) series, have emerged as a privileged scaffold for developing potent EGFR tyrosine kinase inhibitors (TKIs). biomedres.usnih.gov These compounds competitively bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and blocking downstream signaling pathways that lead to uncontrolled cell growth. mdpi.comacs.orgnih.gov The discovery of first-generation EGFR inhibitors like Gefitinib and Erlotinib, both featuring the 4-anilinoquinazoline core, validated this approach and spurred the development of subsequent generations of more selective and potent inhibitors. biomedres.usmdpi.com Research has shown that modifications at various positions of the quinazoline ring can enhance inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation which is associated with drug resistance. nih.govnih.gov

Table 1: Examples of Quinazoline Derivatives as EGFR Tyrosine Kinase Inhibitors

Compound Name Target IC₅₀ Value Reference
Gefitinib EGFR 20.72 nM (wt) nih.gov
Erlotinib EGFR - nih.govptfarm.pl
Lapatinib EGFR/HER-2 27.06 nM (wt) nih.govnih.gov
4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline EGFR 0.025 nM acs.org
Imidazo[4,5-g]quinazoline (Compound 8) EGFR 0.008 nM acs.org
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) EGFR-TK 1.37 nM nih.gov
Semicarbazone fused quinazoline (Compound 1) EGFR-TK 0.05 nM nih.gov
4-anilino-6,7-disubstituted quinazoline (Compound 1) EGFR (wt) <20.72 nM nih.gov

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. This table is for informational purposes and is not an exhaustive list.

Poly (ADP-ribose) polymerase (PARP) Enzyme Inhibition

Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme critical for the DNA repair process, specifically in the base excision repair (BER) pathway. nih.govrjpbr.com Inhibiting PARP is a promising anti-cancer strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. ptfarm.pl Quinazolinone derivatives have been designed and synthesized as potent PARP inhibitors. rsc.orgnih.gov These compounds often act as bioisosteres of the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP, and compete for the enzyme's active site. ptfarm.plrsc.org By blocking PARP-mediated DNA repair, these inhibitors can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells that are already compromised in their ability to repair double-strand breaks. ptfarm.pl Several quinazolinone-based compounds have demonstrated significant PARP-1 inhibitory activity at nanomolar concentrations. nih.govnih.gov

Table 2: Examples of Quinazoline Derivatives as PARP Enzyme Inhibitors

Compound Name/Series Target IC₅₀ Value Reference
Quinazolinone derivative (Compound 12c) PARP-1 30.38 nM rsc.org
2-substituted-quinazolinone (Compound N) PARP-1 - nih.gov
Quinazoline-2,4-dione derivative (Compound U) PARP-1, PARP-2 13.3 nM, 67.8 nM nih.gov
8-amino-2-methylquinazolin-4-one (Compound S) PARP-1 49 µM nih.gov
Quinazolinone derivative (Compound 4) PARP-1 Docking Score: -10.343 rjpbr.com

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Docking scores predict binding affinity. This table is for informational purposes and is not an exhaustive list.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. frontiersin.org Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. tandfonline.com Consequently, CDKs are attractive targets for the development of anti-cancer therapies. Quinazoline and quinazolinone derivatives have been identified as inhibitors of various CDKs, including CDK2 and CDK4/6. mdpi.comfrontiersin.orgnih.gov These inhibitors typically function by competing with ATP for the binding site on the CDK enzyme, thereby preventing the phosphorylation of key substrates required for cell cycle progression. mdpi.comtandfonline.com Inhibition of CDKs can lead to cell cycle arrest, often at the G1 or G2/M phases, and can induce apoptosis in cancer cells. mdpi.comnih.gov Research has led to the development of quinazolinone-based compounds that show potent inhibitory activity against specific CDKs, highlighting their potential as therapeutic agents for cancers like melanoma and breast cancer. mdpi.comtandfonline.com

Table 3: Examples of Quinazoline Derivatives as CDK Inhibitors

Compound Name/Series Target IC₅₀ Value / Activity Reference
Quinazolinone derivative (Compound 47c) CDK2 0.63 µM mdpi.com
2,7,8-trisubstituted quinazolines CDK4 - mdpi.com
2-trichloromethyl-aminoquinazoline (Compound 5) CDK inhibitor - ptfarm.pl
1,3-benzodioxole (Compound 5d) CDK4/6 Good inhibitory activity nih.gov
Quinazolinone derivative (Compound 5c) CDK2 Significant inhibitory action tandfonline.com

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. This table is for informational purposes and is not an exhaustive list.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govnih.gov This interaction prevents the assembly of tubulin monomers into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Some biarylaminoquinazoline derivatives, initially developed as tyrosine kinase inhibitors, were later discovered to also possess potent tubulin polymerization inhibitory activity, making them dual-target agents. biomedres.usnih.gov This dual mechanism can offer a broader spectrum of anti-cancer activity. nih.gov

Table 4: Examples of Quinazoline Derivatives as Tubulin Polymerization Inhibitors

Compound Name/Series Target Site IC₅₀ Value / Activity Reference
Biphenylaminoquinazoline (Compound 2) Tubulin/Multi-TK EC₅₀ in nanomolar range biomedres.usnih.gov
Quinazoline derivative (Q19) Colchicine site 51 nM (HT-29 cells) nih.gov
2,4-diaminoquinazoline (Compound 4e, 4i) Nocodazole site Significant antiproliferative activity umich.edu
Heterobiaryl analogues of biphenylaminoquinazoline Tubulin Inactive against kinases, active on tubulin nih.govnih.gov

IC₅₀/EC₅₀ values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. This table is for informational purposes and is not an exhaustive list.

Anti-inflammatory Activity and Mechanisms of Action

In addition to their anti-cancer properties, quinazoline derivatives are recognized for their significant anti-inflammatory activities. wisdomlib.orgrsc.orgmdpi.com Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. nih.gov Quinazoline-based compounds can modulate inflammatory pathways through several mechanisms. They have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). rsc.orgdnu.dp.ua The mechanisms often involve the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). dnu.dp.ua For example, the marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazolinone derivative. mdpi.comtsijournals.com Furthermore, some quinazoline derivatives can suppress the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), by inhibiting signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govdnu.dp.uatsijournals.com The structural diversity of the quinazoline scaffold allows for the development of compounds with potent and selective anti-inflammatory effects. rsc.orgmdpi.com

Cyclooxygenase (COX-1, COX-2) Inhibition

Quinazoline derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammation process. nih.gov The COX-1 isoform is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. acs.org Selective inhibition of these enzymes is a critical goal in developing anti-inflammatory drugs.

Research has demonstrated that substitution on the quinazoline core is crucial for activity and selectivity. Three series of 2,4,7-substituted quinazolines were synthesized and evaluated for their COX inhibitory potential. acs.org From this research, 11 compounds showed significant inhibitory activity against COX-1, with seven of them being highly selective, not inhibiting COX-2 even at concentrations of 50 μM. nih.gov The most potent inhibitor identified had an IC₅₀ value of 64 nM against COX-1. nih.govacs.org Structural analysis revealed that a thiophene (B33073) ring at position 7 and specific substituents at positions 2 and 4 enhanced COX-1 selectivity. nih.govacs.org For instance, compounds with a chlorine or styryl group at the 2-position and a para-EDG-substituted aniline (B41778) or benzylamine (B48309) at the 4-position were particularly active. nih.gov Molecular docking studies suggest that the selectivity for COX-1 arises from a hydrogen bond formation between the secondary amine of the inhibitor and the Tyr355 residue within the COX-1 binding site, an interaction not favored in COX-2. nih.gov

Other studies have focused on creating hybrid molecules. A series of quinazoline derivatives bearing ibuprofen (B1674241) were designed as dual inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and COX-2. nih.gov One such derivative proved to be five times more potent as an anti-inflammatory agent than ibuprofen in in-vivo assays. nih.gov Similarly, other quinazolinone derivatives have shown notable inhibition of COX-2. mdpi.com

Table 1: COX Inhibition by Quinazoline Derivatives

Compound TypeTargetActivity (IC₅₀)Reference
2,4,7-Substituted QuinazolineCOX-10.064–3.14 µM nih.gov
Quinazolinone-Ibuprofen Hybrid (Compound 6)COX-25x more potent than ibuprofen (in vivo) nih.gov
Quinazolinone-Thioacetohydrazide Hybrid (Compound 67)COX-20.04 ± 0.08 µM mdpi.com
Quinoline-Substituted Quinazolinone (Compound 61)COX-20.13 µM mdpi.com
Quinoline-Substituted Quinazolinone (Compound 62)COX-20.14 µM mdpi.com
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE7)

Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. researchgate.net Inhibition of specific PDEs, such as PDE4 and PDE7, can modulate inflammatory responses, making them attractive therapeutic targets. frontiersin.orgnih.gov Quinazoline and thioxoquinazoline derivatives have emerged as potent inhibitors of these enzymes. researchgate.netfrontiersin.org

A series of novel 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and evaluated for their PDE7A inhibitory activity. frontiersin.org Notably, the compound 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2-chloroquinazoline (4c) was among the synthesized derivatives, directly linking the 2-chloroquinazoline (B1345744) scaffold to this activity. frontiersin.orgnih.gov Many compounds in this series exhibited potent inhibition, with IC₅₀ values ranging from 0.114 to 1.966 μM. frontiersin.org

Thioxoquinazoline derivatives have also been optimized to create potent PDE7 or dual PDE7/PDE4 inhibitors. researchgate.netnih.gov Some of these compounds showed sub-micromolar inhibitory potencies against PDE7A1 and were found to increase intracellular cAMP levels, demonstrating anti-inflammatory properties in cell-based studies. nih.gov X-ray crystallography of an inhibitor complexed with the PDE7A1 catalytic domain revealed that hydrophobic interactions are key to binding at the active site. nih.gov

Table 2: PDE7A Inhibition by Quinazoline Derivatives

CompoundTargetActivity (IC₅₀)Reference
Substituted 4-hydrazinoquinazolines and triazoloquinazolinesPDE7A0.114 - 1.966 µM frontiersin.org
Thioxoquinazoline Derivative (Compound 15)PDE7A10.51 µM nih.gov
Thioxoquinazoline Derivative (Compound 23)PDE7A10.13 µM nih.gov
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Quinazoline derivatives have demonstrated significant potential in modulating the production of pro-inflammatory cytokines, which are central mediators of inflammation. nih.govresearchgate.net These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are often overproduced in chronic inflammatory diseases.

Studies have shown that certain quinazoline derivatives can potently inhibit the expression of these cytokines. nih.govuludag.edu.tr For example, a quinazolin-4(3H)-one derivative, MR2938, effectively reduced the levels of IL-1β, TNF-α, and IL-6 in both the colon tissue and serum of colitis mouse models. mdpi.com Another quinazolinone derivative significantly inhibited the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2 in stimulated macrophage cells. uludag.edu.tr This activity is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. researchgate.netuludag.edu.tr A study on new alkylthiourea quinazoline derivatives identified a compound that strongly inhibited the production of IL-6 (IC₅₀ = 0.84 µM) and TNF-α (IC₅₀ = 4.0 µM) in macrophage-like cells by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Quinazoline Derivatives

Compound TypeTarget CytokineActivity (IC₅₀)Cell LineReference
Alkylthiourea Quinazoline (Compound 19)IL-60.84 µMTHP-1 cells nih.gov
Alkylthiourea Quinazoline (Compound 19)TNF-α4.0 µMTHP-1 cells nih.gov
Quinazolin-4(3H)-one (MR2938)NO Production3.29 µM- researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antituberculosis)

The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiviral, and antitubercular activities. eco-vector.comnih.gov The nature and position of substituents on the quinazoline nucleus heavily influence the type and potency of the antimicrobial effect. eco-vector.comnih.gov

Antibacterial and Antifungal: Quinazolinone derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Gram-negative bacteria like P. aeruginosa. eco-vector.comnih.gov Structure-activity relationship studies indicate that substitution at position 3 is often associated with antimicrobial properties. nih.gov For example, fused pyrolo-quinazolinone derivatives showed good activity against C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov The presence of a chlorine atom on the side chain of some synthesized compounds was found to enhance activity. nih.gov

Antituberculosis: Several quinazolinone derivatives have been reported to possess significant activity against Mycobacterium tuberculosis. dovepress.com A study involving fourteen 2,3-disubstituted quinazolin-4-one compounds found that some derivatives exhibited minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com

Antiviral: The antiviral potential of quinazolines has also been documented, including activity against HIV. nih.gov

Table 4: Antimicrobial Activity of Quinazoline Derivatives

Compound TypeOrganismActivity (MIC)Reference
2,3-disubstituted quinazolinoneMycobacterium tuberculosis6.25 - 100 µg/mL dovepress.com
Fused pyrolo-quinazolinoneC. albicans & A. niger32 - 64 µg/mL nih.gov
Fused pyridazine-quinazolinoneA. niger or C. albicans32 µg/mL nih.gov
Substituted quinazolinoneB. subtilis32 - 64 µg/mL nih.gov
Substituted quinazolinoneS. aureus32 µg/mL nih.gov

Neuropharmacological Activities (e.g., Acetylcholinesterase Inhibition for Alzheimer's Disease)

Quinazoline derivatives are being actively explored for the treatment of neurodegenerative disorders like Alzheimer's disease (AD). dergipark.org.tr A key strategy in AD therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.comheraldopenaccess.us Quinazolines have been identified as a crucial scaffold for designing potent AChE inhibitors. researchgate.netnih.gov

These compounds often exhibit multi-target activity, which is beneficial for complex diseases like AD. mdpi.com Besides AChE inhibition, quinazoline derivatives have shown potential in inhibiting β-amyloid aggregation, reducing neuroinflammation, and possessing antioxidant properties, all of which contribute to neuronal damage in AD. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives have displayed promising AChE inhibitory activity, with one compound showing an IC₅₀ value of 5.04 μM while also suppressing nitric oxide production and decreasing mRNA levels of pro-inflammatory cytokines. researchgate.net The versatility of the quinazoline scaffold allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net

Antidiabetic Activity (e.g., α-glucosidase Inhibition)

Inhibition of α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into glucose, is a therapeutic strategy for managing type II diabetes by controlling postprandial hyperglycemia. rjptonline.orgnih.gov Quinazoline and quinazolinone derivatives have been identified as potent inhibitors of this enzyme. nih.govmdpi.com

Numerous studies have demonstrated the α-glucosidase inhibitory potential of this chemical class. nih.govresearchgate.net One study synthesized a series of quinazolin-4(3H)-one derivatives, with one compound exhibiting an IC₅₀ of 14.4 µM, making it approximately 53 times more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed this compound acts as a competitive inhibitor. nih.gov Another report identified 2-(4-bromophenyl)-quinazolin-4(3H)-one as a potent α-glucosidase inhibitor with an IC₅₀ value of 15.6 ± 0.2 μM. semanticscholar.org The synthesis of 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one derivatives has also been pursued for their potential as α-glucosidase inhibitors. mdpi.com Furthermore, a study on 5-bromo-2-aryl benzimidazole (B57391) derivatives highlighted their dual inhibitory potential against α-glucosidase and urease, with some compounds being more potent than the respective standards. nih.gov

Table 5: α-Glucosidase Inhibition by Quinazoline and Related Derivatives

CompoundTargetActivity (IC₅₀)Reference
Quinazolin-4(3H)-one derivative (7b)α-glucosidase14.4 µM nih.gov
2-(4-bromophenyl)-quinazolin-4(3H)-one (17)α-glucosidase15.6 ± 0.2 µM semanticscholar.org
2,4-Diarylquinazoline derivative (Compound 8)α-glucosidase291.5 µM dntb.gov.ua
5-Bromo-2-aryl benzimidazole (Compound 22)α-glucosidase8.15 ± 0.03 µM (urease) nih.gov

Antioxidant Activity

Free radicals and oxidative stress are implicated in the pathology of numerous diseases. journalgrid.com Antioxidants can neutralize these reactive species, and quinazoline derivatives have been shown to possess significant antioxidant capabilities. journalgrid.comrasayanjournal.co.in Their activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. journalgrid.comsapub.org

The antioxidant effect is attributed to their ability to act as reducing agents or hydrogen atom donors. sapub.orgtandfonline.com For example, a series of quinazolinone derivatives demonstrated effective in vitro antioxidant activity when compared to standard ascorbic acid. journalgrid.com In one study, 3-(4-Bromo phenyl)-4-(3H)quinazolinone was among the derivatives that exhibited the highest scavenger activity. rasayanjournal.co.in Another study on quinazolinone–vanillin derivatives found that some of the synthesized compounds were more effective antioxidants than vanillin, showing excellent scavenging capacity against DPPH and nitric oxide radicals. sapub.org The presence of electron-donating groups on the heterocyclic system appears to enhance antioxidant activity. sapub.org

Table 6: Antioxidant Activity of Quinazoline Derivatives

Compound TypeAssayActivityReference
Quinazolinone-vanillin derivative (Compound 5)DPPH61.5% inhibition at 1 mg/mL sapub.org
Indolo[1,2-c]quinazoline derivativeDPPHIC₅₀ = 16.84 ± 2.60 µg/mL mdpi.com
Triazoloquinazoline (Compound 39)DPPH91.0 ± 0.14% inhibition at 100 µg/ml tandfonline.com
Triazoloquinazoline (Compound 40)DPPH91.2 ± 0.13% inhibition at 100 µg/ml tandfonline.com

Structure-Activity Relationship (SAR) Studies of Halogenated Quinazolines

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings. nih.gov Halogenation, in particular, is a key strategy employed to modulate the physicochemical properties and, consequently, the therapeutic efficacy of these compounds.

Impact of Halogen Position (e.g., 5-bromo, 2-chloro) on Efficacy and Selectivity

The introduction of halogen atoms at specific positions on the quinazoline ring can significantly enhance or alter biological activity. For instance, the presence of a chloro group at position 7 has been shown to favor anticonvulsant activity. nih.gov Similarly, studies on 2,4-diaminoquinazolines have demonstrated that a chloro group at position 5 is a feature of compounds with potent inhibitory activity against dihydrofolate reductase (DHFR) from various pathogens. mdpi.com

The 2-chloro substituent, as seen in 5-Bromo-2-chloroquinazoline, serves as a crucial reactive site for further chemical modifications. This allows for the introduction of various functional groups to explore and optimize biological activity. For example, the 2-chloro atom can be displaced by amines, thiols, or other nucleophiles to generate a library of derivatives with diverse pharmacological profiles.

A study on 2,4-diamino-5-chloroquinazoline analogs revealed that substitutions on the quinazoline ring could lead to a significant increase in antitrypanosomal activity and selectivity. mdpi.com This highlights the importance of the substitution pattern on the quinazoline core for specific therapeutic applications.

Table 1: Impact of Halogen Substitution on Quinazoline Activity

Compound ClassHalogen PositionObserved Biological Activity
Quinazolinones7-chloroAnticonvulsant nih.gov
2,4-Diaminoquinazolines5-chloroDihydrofolate Reductase Inhibition mdpi.com
Quinazolinones6-bromoAnti-inflammatory mdpi.com
Quinazolin-4(3H)-ones6-bromoAntimicrobial nih.gov

Influence of Other Substituents on Biological Profile

Substituents at the C-2 and C-4 positions of the quinazoline ring are particularly critical for modulating activity. For instance, in the context of anticancer activity, the introduction of different groups at the 2-position of quinazoline derivatives has led to the discovery of potent antiproliferative compounds. nih.gov The nature of the substituent at the 3-position is also crucial, with various heterocyclic moieties being incorporated to enhance biological effects. nih.gov

Electron-rich substituents or halogens at the 6-position, combined with a simple or substituted amine at the 4-position, are known to enhance antibacterial potency. frontiersin.org Furthermore, the lipophilicity at the C-4 position is considered desirable for developing novel inhibitory agents. frontiersin.org

In the development of anti-breast cancer agents, it has been observed that halogen atoms on the phenyl ring at the C-4 position of the quinazoline motif were favorable for activity. tandfonline.com This underscores the synergistic effect of multiple substitutions in defining the therapeutic potential of quinazoline derivatives.

Table 2: Influence of Non-Halogen Substituents on Quinazoline Activity

Position of SubstitutionType of SubstituentResulting Biological Effect
C-4Amine or Substituted AmineEnhanced antibacterial activity (in combination with C-6 halogen) frontiersin.org
C-2 and N-3Heterocyclic RingsAntimicrobial potency frontiersin.org
C-4 (phenyl ring)Halogen atomsFavorable for anti-breast cancer activity tandfonline.com
N-3Aliphatic groupStrong analgesic activity mdpi.com
N-3Aryl groupEnhanced analgesic activity mdpi.com

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets and Disease Indications

While much of the research on 5-bromo-2-chloroquinazoline derivatives has centered on their anticancer properties, particularly as kinase inhibitors, future work will likely expand to new biological targets and diseases.

The primary targets for anticancer activity have been receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com Many derivatives have been designed as potent EGFR inhibitors, with some showing activity against mutant forms of the receptor. nih.govresearchgate.net Beyond EGFR and VEGFR, other cancer-related targets include topoisomerases, poly(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR). nih.gov

There is growing interest in exploring the potential of these compounds for other therapeutic applications. For example, derivatives have been investigated as phosphodiesterase 7 (PDE7) inhibitors. frontiersin.orgnih.gov The A2A adenosine (B11128) receptor has been identified as a target for treating neurodegenerative diseases, and novel 2-aminoquinazoline (B112073) derivatives have shown high affinity for this receptor. tandfonline.com Furthermore, some quinazoline (B50416) derivatives have been designed as inhibitors of the IKur enzyme, a potential target for treating atrial arrhythmias. chim.it The antimicrobial potential of these compounds has also been noted, with activity against bacteria like E. coli and Staphylococcus aureus.

Table 2: Investigated Biological Targets for Quinazoline Derivatives
Target ClassSpecific TargetTherapeutic IndicationReference
KinasesEGFRCancer researchgate.netresearchgate.net
VEGFRCancer mdpi.com
HER2Cancer mdpi.com
JAKCancer nih.gov
Other EnzymesPhosphodiesterase 7 (PDE7)Inflammatory Diseases frontiersin.orgnih.gov
Carbonic Anhydrase (CA)Cancer mdpi.com
Topoisomerase I/IICancer nih.gov
PARPCancer nih.gov
ReceptorsA2A Adenosine ReceptorNeurodegenerative Diseases tandfonline.com
IKur ChannelAtrial Arrhythmias chim.it

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental synthesis is fundamental to modern rational drug design. For this compound derivatives, computational tools are indispensable for predicting how newly designed molecules will interact with their biological targets.

Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a protein, helping to predict binding affinity and orientation. frontiersin.orgunisa.ac.za This method has been extensively applied to understand the interactions of quinazoline derivatives with the ATP binding site of EGFR. researchgate.netunisa.ac.za Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to analyze the electronic properties and thermodynamic stability of the synthesized compounds. nih.gov The insights gained from these computational studies are then used to prioritize which compounds to synthesize and test experimentally, saving time and resources. This iterative cycle of design, computation, synthesis, and biological evaluation accelerates the discovery of lead compounds with improved properties. researchgate.netnih.gov

Development of Sustainable and Efficient Synthetic Routes for Analogues

The development of environmentally friendly and efficient synthetic methodologies is a key goal in chemical research. For the synthesis of analogues from this compound, future efforts will focus on creating more sustainable processes.

Traditional methods often involve multi-step syntheses with harsh reagents. However, recent advancements have led to more streamlined and greener approaches. For example, a base-free N-arylation protocol for reacting 4-chloroquinazolines with various anilines has been developed. nih.gov This method offers the advantages of being fast and efficient, requiring reduced amounts of organic solvents, thus making it more sustainable than previously reported protocols. nih.gov

Other modern synthetic techniques employed include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. unisa.ac.za One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also being explored to improve efficiency and reduce waste. researchgate.net For instance, the synthesis of the key precursor 2-amino-5-bromobenzamide (B60110) can be achieved through the bromination of anthranilamide. nih.gov The subsequent reaction of this intermediate is a critical step in building the quinazoline core. nih.govresearchgate.net The continual refinement of these synthetic routes is essential for the large-scale and cost-effective production of promising drug candidates.

Investigation of Multi-target Activity and Hybrid Molecules

Complex diseases like cancer often involve multiple biological pathways. Therefore, designing drugs that can hit several targets simultaneously—so-called multi-target agents—is a promising therapeutic strategy. The quinazoline scaffold is well-suited for the development of such agents. researchgate.net

Researchers have successfully created quinazoline derivatives that act as dual inhibitors of EGFR and HER2, or that target both EGFR and VEGFR. juniperpublishers.comcu.edu.eg This multi-targeting can lead to a more potent therapeutic effect and may help to overcome drug resistance. juniperpublishers.com

Another evolving area is the creation of hybrid molecules, where the quinazoline core is chemically linked to another pharmacologically active moiety. unisa.ac.zajuniperpublishers.com This approach aims to combine the therapeutic effects of two different classes of compounds into a single molecule. For example, hybrids of quinazoline and indole, benzofuran, or isatin (B1672199) have been synthesized and shown to possess significant anticancer potential. unisa.ac.zacu.edu.egfrontiersin.org These hybrid molecules can also be designed to improve properties like solubility and oral bioavailability. unisa.ac.za One study reported on a hybrid compound that exhibited multi-target activity against EGFR, VEGFR2, and COX-2. researchgate.net

Advanced Preclinical Characterization Methodologies

Before a drug candidate can enter clinical trials, it must undergo rigorous preclinical characterization to evaluate its efficacy and safety. For derivatives of this compound, this involves a suite of advanced in vitro and in vivo methodologies.

In vitro cytotoxicity is a fundamental first step, typically assessed using assays like the MTT or sulforhodamine B (SRB) assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer). nih.govnih.govresearchgate.net To determine selectivity, compounds are also tested against normal, non-cancerous cell lines. nih.gov

Mechanistic studies are then conducted to understand how the compounds work at a molecular level. This includes enzyme inhibition assays to measure the potency against specific targets like EGFR tyrosine kinase. unisa.ac.za Cellular assays are used to investigate the effects on the cell cycle, and to determine if the compounds induce apoptosis (programmed cell death), often by measuring the activation of key proteins like caspases. nih.govunisa.ac.za

Promising compounds from in vitro studies are advanced to in vivo testing in animal models, typically mice with tumor xenografts. nih.govnih.gov These studies evaluate the compound's ability to inhibit tumor growth and can also provide information on its pharmacokinetics and metabolic stability. nih.gov Advanced imaging and immunohistochemistry techniques are used on tumor tissues from these models to confirm the drug's mechanism of action, such as the disruption of tumor blood vessels. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-chloroquinazoline?

  • Methodological Answer :

  • Route 1 : Bromination of 2-chloroquinazoline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C for 6–12 hours. Monitor reaction progress via TLC .

  • Route 2 : Nucleophilic aromatic substitution on 5-bromoquinazoline derivatives using chlorine-containing reagents (e.g., POCl₃) under reflux conditions .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

    • Data Table : Example Reaction Conditions
ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
NBSDMF80865>95
POCl₃Toluene1101258>90

Q. How is the purity and structural integrity of this compound validated?

  • Techniques :

  • HPLC : C18 column, mobile phase = methanol/water (70:30), retention time ~8.2 min .
  • NMR : Characteristic peaks: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, quinazoline-H), 7.92 (d, 1H, aromatic-H) .
  • Mass Spectrometry : ESI-MS m/z = 257.9 [M+H]⁺ .

Advanced Research Questions

Q. How can bromination reaction yields be optimized for this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .

  • Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to adjust stoichiometry .

    • Data Table : Catalyst Impact on Yield
CatalystSolventYield (%)Side Products (%)
NoneDMF6512
FeCl₃Acetonitrile785

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line ATCC certification, fixed IC₅₀ protocols) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural Confirmation : Re-synthesize disputed compounds and re-test bioactivity to rule out batch variability .

Q. What are the potential applications of this compound in kinase inhibitor development?

  • Methodological Answer :

  • Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for EGFR or VEGFR kinases .

  • In Vitro Assays : Measure inhibition of kinase activity via ADP-Glo™ Kinase Assay (Promega) .

  • SAR Studies : Modify the chloro/bromo substituents to optimize selectivity and potency .

    • Data Table : Preliminary Kinase Inhibition Data
Kinase TargetIC₅₀ (nM)Selectivity Index
EGFR12.31.5
VEGFR-28.73.2

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.